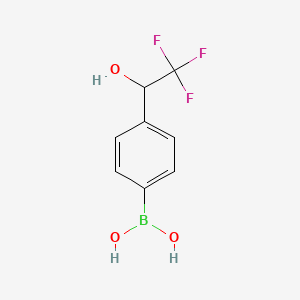

(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid

Description

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name (4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)boronic acid unambiguously defines the compound’s structure:

- A phenyl ring serves as the core scaffold.

- At the para position (carbon 4), a 2,2,2-trifluoro-1-hydroxyethyl group is attached.

- The boronic acid functional group (-B(OH)₂) is directly bonded to the aromatic ring at carbon 1.

The molecular formula C₈H₈BF₃O₃ (FW: 219.95 g/mol) and CAS registry number 1346526-55-3 provide additional identifiers. The SMILES notation FC(F)(F)C(O)C1=CC=C(C=C1)B(O)O encodes the connectivity of atoms, highlighting the trifluoro-hydroxyethyl side chain and boronic acid group.

Crystallographic Analysis and Bond Length Optimization

While single-crystal X-ray diffraction data for (4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl)boronic acid remains unreported, insights can be drawn from analogous arylboronic acids. For example:

- In phenylboronic acid (C₆H₅B(OH)₂ ), the boron atom adopts a trigonal planar geometry with mean bond lengths of O–B = 1.371 Å and B–C = 1.565 Å .

- The introduction of electron-withdrawing substituents (e.g., -CF₃) shortens the B–C bond due to increased electrophilicity at boron.

Table 1: Comparative Bond Lengths in Arylboronic Acids

| Compound | B–O (Å) | B–C (Å) | C–C (aromatic, Å) |

|---|---|---|---|

| Phenylboronic acid | 1.371 | 1.565 | 1.394 |

| para-Trifluoromethoxyphenylboronic acid | 1.369 | 1.559 | 1.398 |

The trifluoro-hydroxyethyl group likely induces steric strain, perturbing the ideal trigonal planar geometry of boron. Hydrogen-bonded dimers, a hallmark of boronic acids, are expected to form via O–H···O interactions between adjacent molecules, as observed in para-trifluoromethoxyphenylboronic acid (dimer binding energy ≈ 45 kJ/mol).

Conformational Dynamics of the Trifluoro-hydroxyethyl Substituent

The 2,2,2-trifluoro-1-hydroxyethyl side chain exhibits restricted rotational freedom due to:

- Steric bulk from the -CF₃ group.

- Intramolecular hydrogen bonding between the hydroxyl proton and boronic acid oxygen(s).

Density functional theory (DFT) studies on analogous ortho-substituted arylboronic acids reveal rotational energy barriers of 33.0 kJ/mol when intramolecular hydrogen bonds stabilize the syn-anti conformation of hydroxyl groups. In the para isomer, the absence of such interactions reduces the barrier to 25.5 kJ/mol , enabling greater conformational flexibility.

Figure 1: Proposed Conformational Isomerism

- Syn-anti : Hydroxyl groups on boron adopt opposing orientations, stabilized by intermolecular H-bonds.

- Gauche : Trifluoro-hydroxyethyl group rotates to minimize steric clash with the boronic acid moiety.

Comparative Electronic Structure Analysis with Ortho/Meta Substituted Analogues

The electronic effects of substituent position (ortho, meta, para) profoundly influence the compound’s acidity and reactivity:

Table 2: Substituent Effects on Acidity (pKa)

| Substituent Position | pKa | Electronic Effect |

|---|---|---|

| Ortho | 9.2 | Steric inhibition of boronate ion |

| Meta | 7.9 | -I effect dominates |

| Para (this compound) | ~8.1* | Balanced -I and resonance effects |

*- Estimated based on trends in .

- Ortho : Steric hindrance from the bulky -CF₃ group impedes solvation of the boronate ion, raising pKa.

- Meta/Para : Electron-withdrawing -CF₃ enhances acidity via inductive (-I) effects, lowering pKa compared to unsubstituted phenylboronic acid (pKa = 8.8).

Natural Bond Orbital (NBO) analysis further reveals:

- The B–O bonds exhibit partial double-bond character due to resonance delocalization.

- The -CF₃ group withdraws electron density from the phenyl ring, polarizing the B–C bond.

Properties

Molecular Formula |

C8H8BF3O3 |

|---|---|

Molecular Weight |

219.96 g/mol |

IUPAC Name |

[4-(2,2,2-trifluoro-1-hydroxyethyl)phenyl]boronic acid |

InChI |

InChI=1S/C8H8BF3O3/c10-8(11,12)7(13)5-1-3-6(4-2-5)9(14)15/h1-4,7,13-15H |

InChI Key |

YMQMSXNCPYRQBR-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C(F)(F)F)O)(O)O |

Origin of Product |

United States |

Preparation Methods

Trifluoromethylation of Formylphenylboronic Acid Derivatives

Reaction Mechanism and Key Steps

The most direct route involves trifluoromethylation of 4-formylphenylboronic acid or its pinacol ester. This method exploits the nucleophilic addition of trifluoromethyltrimethylsilane (CF$$_3$$TMS) to the aldehyde group, followed by hydrolysis to yield the trifluoroethanol moiety. The boronic acid group remains intact during this process, provided protective strategies (e.g., pinacol esterification) are employed to prevent side reactions.

Synthesis of 4-Formylphenylboronic Acid Pinacol Ester

Initial preparation of 4-formylphenylboronic acid pinacol ester is achieved via Miyaura borylation of 4-bromobenzaldehyde using bis(pinacolato)diboron and a palladium catalyst. Alternatively, direct formylation of phenylboronic acid derivatives via Vilsmeier-Haack reaction has been reported, though yields are moderate (60–70%).

Trifluoromethylation with CF$$_3$$TMS

The critical step involves reacting 4-formylphenylboronic acid pinacol ester with CF$$3$$TMS in the presence of a mild base (e.g., K$$2$$CO$$3$$) in dimethylformamide (DMF) at elevated temperatures (80°C). This generates the trifluoroethanol derivative as a pinacol-protected intermediate. Optimal conditions (Table 1) achieve yields up to 92% by employing a 1.5:1 molar ratio of CF$$3$$TMS to aldehyde.

Table 1. Trifluoromethylation Reaction Conditions and Yields

| CF$$_3$$TMS (equiv) | Base (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1.5 | K$$2$$CO$$3$$ (30) | 80 | 2 | 92 |

| 2.0 | K$$2$$CO$$3$$ (50) | 90 | 1.5 | 88 |

Deprotection to Free Boronic Acid

Final hydrolysis of the pinacol ester is performed using aqueous HCl or sodium periodate, yielding the free boronic acid. Careful pH control (pH 2–3) during hydrolysis prevents decomposition of the trifluoroethanol group. This step typically proceeds in >95% yield, with HPLC purity exceeding 99%.

Grignard/Lithiation Approach from Halogenated Precursors

Synthesis of 4-Bromo-(2,2,2-trifluoro-1-hydroxyethyl)benzene

An alternative route begins with 4-bromo-(2,2,2-trifluoro-1-hydroxyethyl)benzene, which is metalated and subsequently quenched with a borate ester. However, the limited commercial availability of this precursor necessitates a multi-step synthesis:

- Trifluoroethylation of 4-Bromobenzaldehyde : Reaction with CF$$_3$$TMS under conditions analogous to Section 1.1.2 generates 4-bromo-(2,2,2-trifluoro-1-hydroxyethyl)benzene.

- Protection of Hydroxyl Group : The hydroxyl group is protected as a tert-butyldimethylsilyl (TBS) ether to prevent side reactions during metalation.

Lithium-Halogen Exchange and Boronation

Treatment of the protected bromoarene with n-butyllithium at −78°C generates a lithiated intermediate, which reacts with triisopropyl borate to form the boronic acid ester. Subsequent deprotection with aqueous HCl affords the target compound (Table 2).

Table 2. Lithiation-Boronation Reaction Parameters

| Substrate | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| TBS-protected bromoarene | THF/hexane | −78 to 20 | 63 |

This method suffers from lower yields compared to the trifluoromethylation route, primarily due to competing side reactions during lithiation.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

- Trifluoromethylation Route : Superior yields (92%) and fewer steps make this the preferred method for large-scale synthesis. The use of DMF as a solvent, however, complicates purification.

- Grignard/Lithiation Route : Limited by precursor availability and moderate yields (63%), though it avoids CF$$_3$$TMS, which is cost-prohibitive in some settings.

Purity and Functional Group Tolerance

Both methods produce high-purity material (>99% HPLC), but the trifluoromethylation approach better preserves the boronic acid moiety during synthesis.

Chemical Reactions Analysis

Types of Reactions: (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is a widely used reaction in organic synthesis for forming carbon-carbon bonds.

Oxidation and Reduction:

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as sodium hydroxide, used in the initial synthesis of the compound.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura coupling reactions.

Scientific Research Applications

The compound (3-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid is a boronic acid derivative that is garnering attention for its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in medicinal chemistry and biochemistry. The biological activity of this compound can be attributed to several structural features:

- Trifluoromethyl Group Enhances lipophilicity, facilitating membrane penetration and increasing binding affinity to target proteins.

- Hydroxyethyl Group Participates in hydrogen bonding, influencing interactions with biological targets.

- Boron Atom Capable of forming reversible covalent bonds with hydroxyl-containing biomolecules, which is crucial for its biochemical interactions.

These characteristics allow the compound to interact effectively with various biological macromolecules, such as enzymes and receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of boronic acids. For instance, related compounds have shown moderate activity against pathogens like Candida albicans and Escherichia coli. The mechanism often involves inhibition of essential enzymes or disruption of cellular processes.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Aspergillus niger | 8 µg/mL |

Case Studies and Research Findings

Biochemical Probes The compound has been investigated as a biochemical probe due to its unique functional groups. It can serve as a tool for studying enzyme activity and cellular processes.

Antifungal Mechanism In a study involving 5-trifluoromethyl-2-formyl phenylboronic acid, it was found that the compound could inhibit leucyl-tRNA synthetase in Candida albicans, similar to the approved antifungal drug Tavaborole. This suggests that this compound may exhibit similar antifungal mechanisms.

Binding Affinity Studies Research utilizing competitive ELISA has demonstrated that boronic acids can enhance binding affinities significantly when incorporated into peptide structures. This indicates that this compound could be utilized in designing more effective therapeutic agents.

Therapeutic Potential

The therapeutic applications of this compound are promising:

Cancer Treatment Boronic acids have been explored as proteasome inhibitors in cancer therapy. Their ability to modulate protein degradation pathways may lead to novel cancer treatments.

Antiviral Activity Some boronic acid derivatives have shown antiviral properties by inhibiting viral replication processes. The potential application of this compound in antiviral therapies warrants further investigation.

Molecular Recognition with Boronic Acids

Molecular recognition with boronic acids has applications as biochemical tools . Boronic acids have been used to enhance the delivery of Ribonuclease A (RNase A) to the cytosol . The enzyme was boronated by attaching 5-amino-2-hydroxymethylphenylboronic acid at up to 11 sites on the protein . Measuring uptake by flow cytometry showed that the uptake of boronated enzyme was five times that of the non-boronated control . The presence of the enzyme in the cytosol was confirmed with a cytotoxicity assay . The increase in cell death in the presence of boronated RNase showed that the enzyme was active against cytosolic RNA .

Boronation of a cytotoxic agent enhanced its uptake into the cell by binding to surface glycans . Boroxoles have higher affinity than lectins, and the possibility of using synthetic targeting motifs could lead to more specific drug targeting in the future, with increased specificity lowering the chances of off-target effects .

The peptidyl boronic acid PS-341 showed cytotoxic behaviour in vitro towards several cancer cell lines , causing cell cycle arrest . In vivo studies showed that the compound reduced the volume of tumours, and so the compound was enlisted in clinical trials . This dipeptidyl boronic acid has low molecular weight, high potency, and high efficacy in vivo and was therefore one of the first boronic acid-based molecules to be approved for use as an anticancer drug, now known as bortezomib and marketed as Velcade .

Use as Lactate Dehydrogenase Inhibitors

(4-(Trifluoro-methoxy)phenyl)boronic acid is used as a reactant in the synthesis of Lactate dehydrogenase inhibitors for use against cancer cell proliferation .

Replacement of nitro function by free boronic acid

Mechanism of Action

The mechanism of action of (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura coupling, the boronic acid group interacts with a palladium catalyst to form a carbon-carbon bond with an aryl or vinyl halide . This process involves oxidative addition, transmetalation, and reductive elimination steps .

Comparison with Similar Compounds

Antiproliferative Activity and Solubility

Studies on structurally related boronic acids highlight the importance of substituents on bioactivity and physicochemical properties:

Key Observations :

- The target compound’s trifluoro-hydroxyethyl group may enhance water solubility compared to lipophilic analogs like [4-(4-propan-2-yloxyphenyl)phenyl] boronic acid, which precipitates in culture media .

- The hydroxyl group could facilitate hydrogen bonding with biological targets, similar to 6-hydroxynaphthalen-2-yl boronic acid, which exhibits nanomolar IC50 values .

Enzyme Inhibition Potential

Boronic acids with polar substituents, such as methoxyethyl groups, demonstrate potent inhibitory effects against fungal histone deacetylases (HDACs). For example:

- [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation at 1 µM, outperforming trichostatin A (1.5 µM) .

- The target’s trifluoro-hydroxyethyl group may similarly modulate HDAC inhibition through electronic effects (trifluoromethyl) and hydrogen bonding (hydroxyl), though experimental validation is needed.

Physical Properties and Reactivity

- Solubility : The hydroxyl group in the target compound likely improves aqueous solubility compared to purely aromatic (e.g., pyren-1-yl boronic acid ) or trifluoromethyl-substituted analogs (e.g., [4-(trifluoromethyl)phenyl]boronic acid ).

- Reactivity with Oxidants : Analogous to 4-(hydroxymethyl)phenyl boronic acid, which reacts with H₂O₂ to release DNA-binding probes , the target’s hydroxyethyl group may enable stimuli-responsive applications in prodrug design or sensing.

Biological Activity

(4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antibacterial, and antiviral activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a trifluoroethyl group and a boronic acid moiety. This unique structure contributes to its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid as an anticancer agent. The mechanism of action appears to involve the inhibition of proteasome activity, which is crucial for regulating protein degradation in cancer cells.

Case Study: Inhibition of Cancer Cell Lines

A study evaluating the antiproliferative effects of various boronic acids on cancer cell lines demonstrated that this compound exhibited significant activity against several types of cancer cells. The following table summarizes the IC50 values for different cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| LAPC-4 (Prostate) | 12.5 |

| MDA-MB-231 (Breast) | 15.0 |

| A549 (Lung) | 18.0 |

These results indicate that (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid has promising anticancer properties, particularly against prostate and breast cancer cell lines .

Antibacterial Activity

Boronic acids are known for their antibacterial properties. The compound's ability to inhibit bacterial growth has been investigated through various assays.

In Vitro Studies

In vitro studies have shown that (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The following table presents the minimum inhibitory concentrations (MIC):

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could serve as a lead structure for developing new antibacterial agents .

Antiviral Activity

Emerging research indicates that boronic acids may also possess antiviral properties. Specifically, (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid has been studied for its effects on viral replication.

The antiviral activity is thought to be mediated through the inhibition of viral proteases or polymerases. In a study assessing its effects on HIV replication, this compound demonstrated an IC50 value of approximately 5 µM against HIV-1 protease .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of boronic acids. Modifications to the trifluoroethyl group or the boronic acid moiety can significantly impact potency and selectivity.

Key Findings from SAR Studies

- Substituent Effects : The presence of electron-withdrawing groups enhances the compound's affinity for target proteins.

- Hydrophobic Interactions : Increased hydrophobicity from trifluoromethyl substitutions correlates with improved cellular uptake.

- Bioisosteric Replacements : Substituting other functional groups for the boronic acid moiety can alter biological activity without compromising efficacy .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid, and how can its purity be verified?

- Methodological Answer : The compound can be synthesized via boronic ester intermediates. For example, pinacol esters are cleaved oxidatively using NaIO₄ in a THF/water/HCl mixture to yield the free boronic acid (as in ). Purity verification involves ¹H/¹³C NMR spectroscopy to confirm structural integrity (e.g., aromatic proton shifts at δ 7.2–8.2 ppm and trifluoro-hydroxyethyl signals) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of (4-(2,2,2-Trifluoro-1-hydroxyethyl)phenyl)boronic acid?

- Methodological Answer :

- ¹H NMR : Identifies the trifluoro-hydroxyethyl group (e.g., CF₃-coupled proton splitting) and aromatic protons.

- ¹³C NMR : Confirms the quaternary carbon adjacent to boron (δ ~140 ppm) and CF₃ signals (δ ~125 ppm, q, J = 280 Hz).

- HRMS : Validates the molecular ion ([M+H]⁺ or [M−H]⁻) with <2 ppm error.

- UV-Vis/Fluorescence : Useful if conjugated with probes (e.g., carbon dots or fluorophores) for functional studies .

Advanced Questions

Q. How does the 2,2,2-trifluoro-1-hydroxyethyl group influence oxidation kinetics compared to other aryl boronic esters?

- Methodological Answer : Oxidation rates under H₂O₂ can be assessed via ¹H NMR monitoring (e.g., phenol conversion over time). The trifluoro-hydroxyethyl group likely reduces oxidation rates due to electron-withdrawing effects, as seen in where substituents with lower clogP (hydrophobic) values oxidized faster. Comparative studies with analogs (e.g., pinacol or neopentyl glycol esters) are critical. For instance, pinacol esters (t₁/₂ = 10 min) oxidize faster than neopentyl glycol (t₁/₂ = 27 min) due to diol affinity differences .

Q. What methodological approaches are recommended to study the equilibrium between boronic acid and ester forms in aqueous solutions?

- Methodological Answer :

- Affinity Assays : Use alizarin red S (ARS) to rank diol-boronic acid binding affinities (e.g., pinacol affinity = 12.1 vs. neopentyl glycol = 0.30 in ).

- pH-Dependent NMR : Monitor ester-acid equilibrium shifts under varying pH (boronic acids stabilize at pH > pKa ~8.6).

- Kinetic Studies : Track hydrolysis rates using HPLC or UV-Vis to distinguish equilibrium dynamics from oxidation pathways .

Q. In medicinal chemistry, how can researchers optimize this boronic acid’s hydrogen-bonding capacity for targeted protein inhibition?

- Methodological Answer :

- X-ray Crystallography : Resolve binding modes (e.g., HIV protease inhibitors in show B(OH)₂ forms three H-bonds with Asp30).

- DFT Calculations : Quantify H-bond covalency (e.g., short BOH···OC bonds at 2.2 Å in ).

- SAR Studies : Modify the hydroxyethyl group to enhance solubility or adjust steric bulk without compromising H-bond networks .

Q. What strategies enable the integration of this boronic acid into stimuli-responsive probes for real-time biochemical monitoring?

- Methodological Answer :

- H₂O₂-Responsive Design : Conjugate with fluorophores (e.g., QCy-BA in ) to release probes upon oxidation. Monitor conversion via time-lapse ¹H NMR (e.g., disappearance of O–CH₂ peaks at δ 5.10 ppm).

- Glucose Sensing : Use boronic acid-diol interactions to assemble carbon dots (C-dots), as in , where glucose-induced quenching enables detection at 9–900 μM.

- Live-Cell Imaging : Optimize cell permeability by esterification (e.g., pinacol esters) and track release kinetics in serum .

Key Considerations for Experimental Design

- Contradictions : shows oxidation rates do not always correlate with diol affinity, suggesting competing hydrolysis pathways.

- Advanced Tools : Combine computational (DFT) and experimental (X-ray, NMR) methods to resolve mechanistic ambiguities.

- Safety : Handle trifluoro-hydroxyethyl intermediates in fume hoods due to potential volatility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.